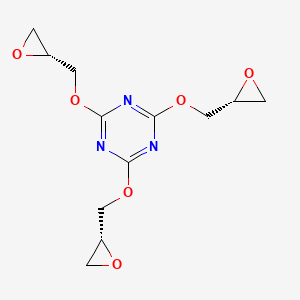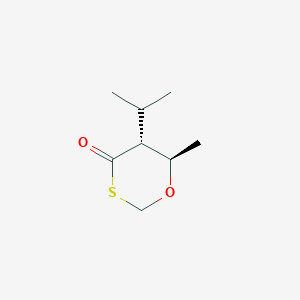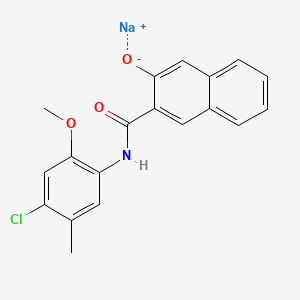![molecular formula C17H32O2 B13782298 4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate CAS No. 97862-07-2](/img/structure/B13782298.png)
4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate: is an organic compound known for its unique structural properties and applications in various fields. This compound is characterized by its cyclohexylpropyl acetate backbone, which is substituted with isopropyl and trimethyl groups. It is commonly used in the fragrance industry due to its pleasant odor and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate typically involves the esterification of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanol with acetic acid or acetic anhydride. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants under reflux to achieve the desired esterification.
Industrial Production Methods: In industrial settings, the production of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate is carried out in large-scale reactors. The process involves continuous feeding of the reactants and catalysts, with efficient removal of the water formed during the reaction to drive the equilibrium towards ester formation. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and trimethyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropanol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl ketone.
Reduction: Formation of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropanol.
Substitution: Formation of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules, particularly in the development of new fragrances and flavoring agents.
Biology: In biological research, trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate is studied for its potential effects on cellular processes and its interactions with biological membranes.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate is used in the formulation of perfumes, cosmetics, and other personal care products due to its stability and pleasant odor.
Mecanismo De Acción
The mechanism of action of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. The compound’s molecular structure allows it to fit into specific receptor sites, triggering a signal transduction pathway that results in the sensation of smell.
Comparación Con Compuestos Similares
trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanol: This compound is a precursor in the synthesis of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate.
trans-4-(tert-Butyl)cyclohexyl acetate: Another acetate ester with similar applications in the fragrance industry.
Uniqueness: trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate is unique due to its specific combination of isopropyl and trimethyl groups, which contribute to its distinct odor profile and stability. This makes it particularly valuable in the formulation of high-quality fragrances and personal care products.
Propiedades
Número CAS |
97862-07-2 |
|---|---|
Fórmula molecular |
C17H32O2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
[4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-yl] acetate |
InChI |
InChI=1S/C17H32O2/c1-12(2)15-7-9-16(10-8-15)17(5,6)11-13(3)19-14(4)18/h12-13,15-16H,7-11H2,1-6H3 |
Clave InChI |
XCNNCSRLOKMMQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(CC1)C(C)(C)CC(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


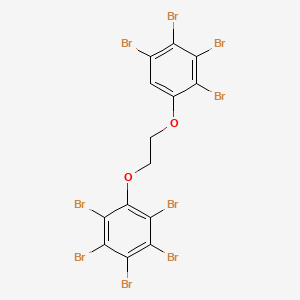
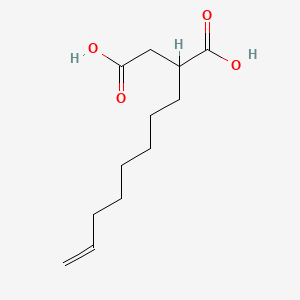
![4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile](/img/structure/B13782242.png)
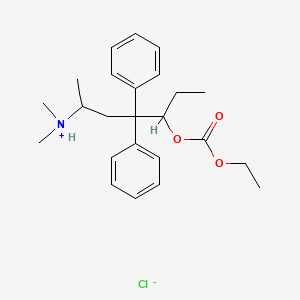
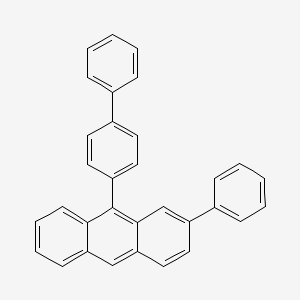
![N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide](/img/structure/B13782251.png)
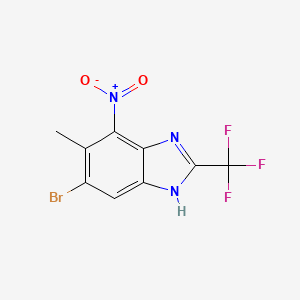


![copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide](/img/structure/B13782285.png)

